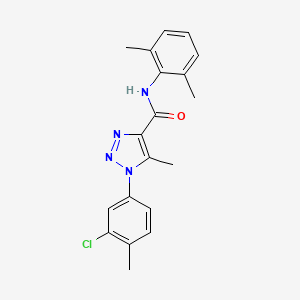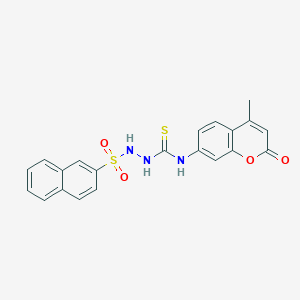
N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide
Vue d'ensemble
Description
N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide, also known as Memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a synthetic compound that was first synthesized in the late 1960s and has been used for the treatment of Alzheimer's disease since 2003.
Mécanisme D'action
N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in synaptic plasticity and memory formation. It blocks the excessive activation of the receptor by glutamate, which can lead to excitotoxicity and neuronal damage. N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide also modulates the activity of other neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects
N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been shown to improve cognitive function and reduce neuronal damage in animal models of various neurological disorders. It has also been shown to modulate the expression of various genes and proteins involved in synaptic plasticity and neuroprotection. N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has a good safety profile and is well-tolerated in humans, with few side effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has several advantages for lab experiments, including its ability to modulate glutamate neurotransmission, its good safety profile, and its well-established pharmacological properties. However, N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide also has some limitations, including its low solubility in water and its high cost.
Orientations Futures
There are several future directions for N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide research, including the development of new synthetic analogs with improved pharmacological properties, the investigation of its potential therapeutic effects in other neurological disorders, and the exploration of its mechanisms of action at the molecular and cellular levels. N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide research has the potential to lead to the development of new treatments for neurological disorders and to improve our understanding of the underlying mechanisms of these disorders.
Applications De Recherche Scientifique
N~1~-(4-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. It has been shown to improve cognitive function, reduce neuronal damage, and modulate glutamate neurotransmission.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-11(14)12-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHAUROSDQLZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367015 | |
| Record name | Acetamide, 2-(dimethylamino)-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113779-02-5 | |
| Record name | Acetamide, 2-(dimethylamino)-N-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-1-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-pyrazole](/img/structure/B4646406.png)
![methyl 4-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B4646411.png)
![N,N-dimethyl-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4646424.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B4646427.png)

![3-(4-chlorophenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4646436.png)
![1-ethyl-4-({[(3-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4646441.png)
![7-(2-furyl)-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4646446.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4646448.png)
![N-phenyl-3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4646465.png)
![5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646475.png)

